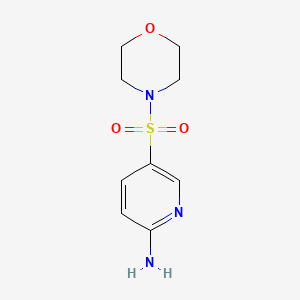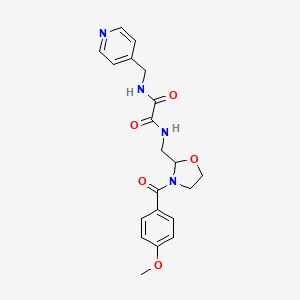
6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including substitution, nitration, ammoniation, and oxidation processes . For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine follows such a pathway with an overall yield of 60.6% . Similarly, the synthesis of unsymmetrical bipyridyl ligands involves coupling reactions facilitated by palladium-catalyzed processes . These methods could potentially be adapted for the synthesis of "6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal and molecular structures of nitropyridine derivatives . For example, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine was elucidated, revealing a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . Density functional theory (DFT) calculations complement these findings by providing detailed insights into the molecular geometry and electronic structure . These techniques would be applicable to determine the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of nitropyridine compounds can be influenced by the presence of substituents and their positions on the ring. For instance, autohetarylation was observed for a 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine molecule under basic conditions, leading to the formation of a doubled molecule . This suggests that "this compound" may also undergo unique transformations depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR . These studies provide information on vibrational frequencies, molecular stability, bond strength, and chemical reactivity . For example, the vibrational properties of 3-hydroxy-6-methyl-2-nitropyridine were investigated using DFT and spectroscopic techniques, revealing the existence of different conformers and their stability . Similar analyses would be required to fully characterize the physical and chemical properties of "this compound."
Aplicaciones Científicas De Investigación
Catalytic and Antiproliferative Properties
The compound 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine has potential applications in catalysis and as an antiproliferative agent. Research on similar compounds, such as dinuclear gold(III) oxo complexes with bipyridyl ligands, has shown moderate cytotoxic properties and significant antiproliferative effects against human ovarian carcinoma cell lines. These compounds have been evaluated for their potential as anticancer agents, highlighting the role of structural elements similar to this compound in medicinal chemistry and pharmaceutical research (Casini et al., 2006).
Reductive Metabolism Studies
Research on nitracrine, a 1-nitroacridine derivative, has provided insights into the reductive metabolism and hypoxia-selective toxicity of nitro-containing compounds. Understanding the metabolism of such compounds in hypoxic conditions can inform the development of hypoxia-selective cytotoxic agents, potentially relevant to the study of this compound derivatives for targeted cancer therapy (Wilson et al., 1986).
Ligand Design for Nickel Complexes
The synthesis and characterization of nickel complexes bearing phosphinopyridine ligands, including variations with dimethylphenyl substituents, provide a framework for exploring this compound in catalytic applications. Such research could lead to the development of new catalytic systems for ethylene oligomerization and other polymerization reactions, leveraging the structural and electronic properties of dimethylphenoxy and nitropyridine moieties (Speiser et al., 2004).
Pummerer Rearrangement and Synthesis of Aminals
The formation of aminals via Pummerer rearrangement in reactions involving aminopyridines, such as 2-amino-3-nitropyridine, underscores the reactivity and synthetic utility of nitropyridine derivatives. This chemistry could be relevant to the functionalization and application of this compound in organic synthesis and material science (Rakhit et al., 1979).
Propiedades
IUPAC Name |
6-(2,3-dimethylphenoxy)-2-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-5-4-6-13(10(9)2)19-14-8-7-12(16(17)18)11(3)15-14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPIFTWWUXTWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)


![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)
![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)



![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)